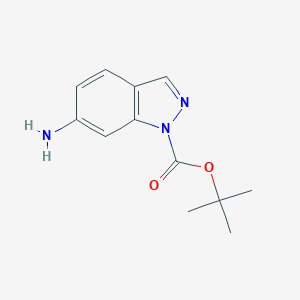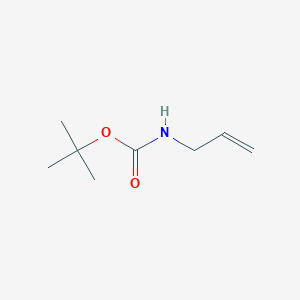
Tetrahydropyranyl-4-acetic acid
Übersicht
Beschreibung
Tetrahydropyranyl-4-acetic acid is a chemical compound that is part of the tetrahydropyran family, a class of organic compounds that contain a six-membered oxygen-containing ring. The compound is related to tetrahydropyrans that are often synthesized for their biological activities and potential use in pharmaceuticals. For instance, the synthesis of 4,6-diethyl-1,3,4,5-tetrahydropyrano[4,3-b]indole-4-acetic acid, an isomer of the anti-inflammatory agent etodolac, demonstrates the medicinal relevance of such structures .
Synthesis Analysis
The synthesis of tetrahydropyranyl-4-acetic acid derivatives can be achieved through various methods. Cyclisation of homoallylic acetals under acidic conditions can lead to the formation of 2,4,5-trisubstituted tetrahydropyrans, which are closely related to the target compound . Additionally, acid-promoted Prins cyclizations of enol ethers have been used to form tetrahydropyrans with good yields and stereoselectivities . A diastereoselective route has also been developed for the synthesis of 2,6-syn-disubstituted tetrahydropyrans, which could be adapted for the synthesis of tetrahydropyranyl-4-acetic acid . Furthermore, palladium(II)-catalyzed hydroxycarbonylation of hexenols has been employed for the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of tetrahydropyranyl-4-acetic acid would include a tetrahydropyran ring with an acetic acid moiety at the fourth position. The stereochemistry of the tetrahydropyran ring is crucial, as it can significantly affect the compound's biological activity. For example, the synthesis of cis-2,6-disubstituted tetrahydropyran acetic acid derivatives has been reported, highlighting the importance of stereocontrol in such syntheses .
Chemical Reactions Analysis
Tetrahydropyranyl-4-acetic acid and its derivatives can undergo various chemical reactions. For instance, tetrahydropyranylation of alcohols and phenols has been described using a catalytic system of copper methanesulfonate and acetic acid . Acylation reactions are also possible, as demonstrated by the acylation of amines and pyrazole with acetyl chloride derivatives of tetrahydropyranyl-4-acetic acid .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of tetrahydropyranyl-4-acetic acid are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of tetrahydropyrans and acetic acid derivatives. These might include solubility in organic solvents, reactivity with nucleophiles and electrophiles, and the potential for hydrogen bonding due to the presence of the acetic acid moiety. The physical properties such as melting point, boiling point, and specific rotation would depend on the precise stereochemistry of the compound.
Wissenschaftliche Forschungsanwendungen
Catalytic Systems for Tetrahydropyranylation
Copper Methanesulfonate-Acetic Acid System : Wang et al. (2007) described a synergistic catalytic effect between copper methanesulfonate and acetic acid in tetrahydropyranylation of alcohols and phenols at room temperature under solvent-free conditions. This system achieved good yields of tetrahydropyranyl ethers from various alcohols and phenols (Wang, Song, Gong, & Jiang, 2007).
Copper Nitrate/Acetic Acid System : A similar study by Wang et al. (2009) found copper nitrate and acetic acid to be a highly efficient catalytic system for tetrahydropyranylation of alcohols and phenols under solvent-free conditions. This system was noted for its superior efficiency compared to other catalytic systems (Wang, Song, Gong, & Jiang, 2009).
Tetrahydropyranyl Ethers Conversion
- Conversion to Acetates and Formates : Rafiee et al. (2005) demonstrated that tetrahydropyranyl ethers derived from primary alcohols could be efficiently converted into corresponding acetates and formates using a catalytic amount of potassium dodecatungstocobaltate. This method also applied to secondary alcohols and phenols (Rafiee, Tangestaninejad, Habibi, Mohammadpoor-Baltork, & Mirkhani, 2005).
Synthesis Applications
Stereocontrolled Synthesis of Tetrahydropyrans : Al-Mutairi et al. (2001) reported the cyclisation of homoallylic acetals under acidic conditions leading to the formation of 2,4,5-trisubstituted tetrahydropyrans with excellent stereocontrol. This method could be adapted for the preparation of tetrahydropyrans with various substituents (Al-Mutairi, Crosby, Darzi, Harding, Hughes, King, Simpson, Smith, & Willis, 2001).
Chemoenzymatic Synthesis of 2′-Deoxynucleosides : Rodríguez-Pérez et al. (2010) developed a synthetic strategy for preparing tetrahydropyranyl ethers of 2'-deoxynucleosides, useful for nucleic acid chemistry. They demonstrated an enzymatic benzoylation approach for regioselective protection of the 5'-hydroxy group of nucleosides (Rodríguez-Pérez, Fernández, Martínez-Montero, González-García, Sanghvi, Gotor, & Ferrero, 2010).
Safety And Hazards
Tetrahydropyranyl-4-acetic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Eigenschaften
IUPAC Name |
2-(oxan-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXYNWPYMVWJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378565 | |
| Record name | Tetrahydropyranyl-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydropyranyl-4-acetic acid | |
CAS RN |
85064-61-5 | |
| Record name | Tetrahydropyranyl-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxan-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)




![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)
